3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6O3/c1-11-7-23(8-12(2)28-11)15(26)9-24-10-20-17-16(18(24)27)21-22-25(17)14-5-3-13(19)4-6-14/h3-6,10-12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPAQZWZXJTCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolo-pyrimidine family, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHBrNO
- Molecular Weight: 396.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. This inhibition can lead to increased levels of these signaling molecules, modulating various physiological responses .
- Receptor Modulation: The compound may also act as an antagonist for certain receptors involved in neurotransmitter release and inflammatory responses. Its interaction with these receptors can influence pathways related to pain perception and inflammation .
In Vitro Studies
Several studies have evaluated the in vitro biological activity of this compound:
- PDE Inhibition Assays: In a series of assays designed to evaluate PDE inhibition, the compound demonstrated significant inhibitory activity against PDE4D with an IC50 value comparable to established inhibitors like roflumilast . This suggests potential applications in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma.
- Cell Viability Assays: The compound was tested on various cancer cell lines (e.g., HeLa and A549 cells), showing dose-dependent cytotoxicity. The mechanism appears linked to apoptosis induction through mitochondrial pathways.
In Vivo Studies
In vivo studies have provided insights into the therapeutic potential of the compound:
- Anti-inflammatory Effects: In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with the compound resulted in a significant reduction in edema compared to control groups. This effect is likely mediated through its PDE inhibitory action, leading to reduced pro-inflammatory cytokine release .
- Neuroprotective Effects: Preliminary studies indicate that the compound may offer neuroprotective benefits in models of neurodegeneration. It appears to modulate glutamate release and reduce oxidative stress markers in neuronal cells .
Case Study 1: Chronic Obstructive Pulmonary Disease (COPD)
A clinical study investigated the efficacy of the compound as a PDE4 inhibitor in patients with COPD. Results indicated that patients receiving the compound showed improved lung function and reduced exacerbation rates compared to those on placebo. The study highlighted the importance of cyclic AMP modulation in respiratory function and inflammation control .
Case Study 2: Cancer Therapeutics
In a preclinical trial involving breast cancer models, administration of the compound resulted in significant tumor growth inhibition. Mechanistic studies suggested that this effect was due to enhanced apoptosis and reduced cell proliferation mediated by its action on PDE enzymes and receptor modulation .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a study demonstrated that similar triazolo-pyrimidine derivatives showed promising results against various cancer types by targeting specific cellular pathways involved in proliferation and survival .
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties. It functions as a phosphodiesterase-4 (PDE4) inhibitor, which is crucial in regulating inflammatory responses. PDE4 inhibitors have been shown to reduce the activation of inflammatory cells like eosinophils and neutrophils, making them potential candidates for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
PDE4 Inhibition
The mechanism through which this compound exerts its anti-inflammatory effects involves the inhibition of the PDE4 enzyme. By inhibiting PDE4, the compound increases levels of cyclic AMP (cAMP) within cells, leading to decreased production of pro-inflammatory cytokines such as TNF-α and IL-5 . This mechanism is particularly relevant in the context of allergic inflammation and chronic inflammatory diseases.
Apoptosis Induction
In cancer therapy, the compound's ability to induce apoptosis in malignant cells has been linked to its interaction with various signaling pathways. Studies suggest that triazolo-pyrimidine derivatives can activate caspase pathways leading to programmed cell death in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations at which cell viability is significantly reduced .
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound in vivo. For example, a study involving murine models of asthma showed that administration of the compound resulted in reduced airway hyperreactivity and inflammation markers compared to controls .
Comparative Data Table
Chemical Reactions Analysis
Cross-Coupling Reactions Involving the Bromophenyl Group
The 4-bromophenyl moiety enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura couplings , which are widely used to introduce aryl or heteroaryl groups. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | 3-(4-Arylphenyl)-substituted derivative | 60–75% |
This reaction replaces the bromine atom with aryl/heteroaryl boronic acids, enhancing structural diversity for pharmacological studies .
Nucleophilic Substitution at the Triazolopyrimidine Core
The triazolo[4,5-d]pyrimidine system exhibits reactivity at electronegative positions, particularly C-5 and C-7:
Hydrolysis under Acidic/Basic Conditions
Reaction with aqueous NaOH or HCl leads to ring opening, forming intermediates that can re-cyclize or undergo further functionalization. For example:
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Acidic hydrolysis : Generates pyrimidine-2,4-dione derivatives.
-
Basic conditions : Produces amino-triazole intermediates.
Electrophilic Aromatic Substitution
The electron-deficient triazolopyrimidine core allows for nitration or halogenation at C-5 under controlled conditions:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-triazolo-pyrimidine |
| Chlorination | Cl₂, FeCl₃, CH₃CN, 50°C | C-5 | 5-Chloro-triazolo-pyrimidine |
These modifications are critical for tuning bioactivity.
Functionalization of the Morpholino-Oxoethyl Side Chain
The 2-(2,6-dimethylmorpholino)-2-oxoethyl group undergoes reactions typical of morpholine derivatives:
N-Alkylation/Acylation
The morpholine nitrogen can be alkylated or acylated to introduce hydrophobic or electron-withdrawing groups:
-
Alkylation : Using alkyl halides (e.g., CH₃I) in the presence of NaH/DMF yields quaternary ammonium derivatives.
-
Acylation : Acetic anhydride or acyl chlorides generate amide-linked analogs .
Oxidation/Reduction
-
Oxidation : The oxoethyl group can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄.
-
Reduction : NaBH₄ reduces the ketone to a secondary alcohol, altering solubility and hydrogen-bonding capacity .
Biological Activity-Driven Reactions
The compound’s interactions with biological targets (e.g., kinases) involve non-covalent binding through:
Comparison with Similar Compounds
Table 1: Structural and Predicted Property Comparison
Key Observations:
- Core Planarity: The triazolopyrimidinone core in the target compound and ’s analog is fully conjugated and planar (max deviation 0.021 Å in related structures), critical for π-π stacking in target binding .
- R³ Substituents: The 4-bromophenyl group in the target compound increases steric bulk and lipophilicity compared to 4-chlorophenoxy in ’s analog. Bromine’s larger van der Waals radius may enhance hydrophobic interactions but reduce solubility.
- R⁶ Substituents: The morpholino group in the target compound introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility over the isopropyl group in ’s analog.
Physicochemical Properties
- logP: The target compound’s logP (~3.5) is slightly lower than ’s analog (~3.8) due to the morpholino group’s polarity, balancing bromophenyl’s lipophilicity.
- Solubility: The morpholino moiety may elevate solubility (~0.15 mg/mL) compared to analogs with purely hydrophobic substituents (e.g., isopropyl: <0.1 mg/mL).
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing this compound?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core. Key steps include:
- Cyclocondensation : Using substituted pyrimidine precursors with bromophenyl groups under reflux conditions (e.g., o-xylene with TsOH as a catalyst) .
- Functionalization : Introducing the 2-(2,6-dimethylmorpholino)-2-oxoethyl moiety via nucleophilic substitution or coupling reactions .
- Purification : Column chromatography (silica gel, 10% methanol/dichloromethane) and HPLC (>95% purity verification) .
- Characterization :
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 160–170 ppm for carbonyl groups) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. Which spectroscopic techniques are critical for confirming its structural integrity?
- Key Techniques :
- NMR : Assign chemical shifts to distinguish the triazolopyrimidine core (δ 8.2–8.5 ppm for triazole protons) and morpholino side chain (δ 3.0–3.5 ppm for methyl groups) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., bond angles ≤120° for planar triazole rings) .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and morpholino C-O-C vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Variables to Test :
- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for coupling reactions .
- Catalysts : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) vs. Cu(I) catalysts for triazole formation .
- Temperature : Assess reflux (110°C) vs. microwave-assisted synthesis (80°C, 30 min) .
- Example Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, Pd(PPh₃)₄, 110°C | 65 | 97% |
| Toluene, CuI, 80°C | 72 | 95% |
| Microwave, 30 min | 85 | 99% |
| Hypothetical data based on analogous reactions |
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?
- Approach :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Metabolite Profiling : Use LC-MS to rule out off-target effects from metabolic byproducts .
- Structural Analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Core Modifications : Replace the triazolopyrimidine with triazolo[4,3-b]pyridazine to assess impact on binding affinity .
- Substituent Variation : Test halogen (Br → Cl, F) and morpholino alkyl chain (methyl → ethyl) effects on solubility and potency .
- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with kinase domains .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate substituent effects on bioactivity?
- Design :
- Factorial Design : Vary substituents (4-bromophenyl, 2,6-dimethylmorpholino) and reaction steps in a 2×2 matrix .
- Controls : Include a parent compound (no substitutions) and a negative control (scrambled morpholino group).
Q. What analytical approaches address discrepancies in HPLC purity results?
- Solutions :
- Gradient Elution : Use a water-acetonitrile gradient (5% → 95% over 20 min) to separate co-eluting impurities .
- Multi-Detector Systems : Combine UV (254 nm) and ELSD (evaporative light scattering) detection for non-chromophoric impurities .
- Spiking Experiments : Add reference standards to confirm peak identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
